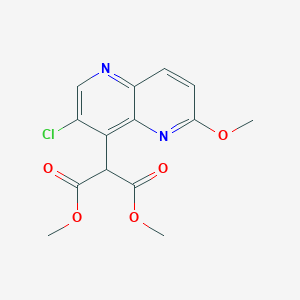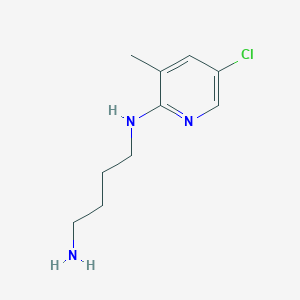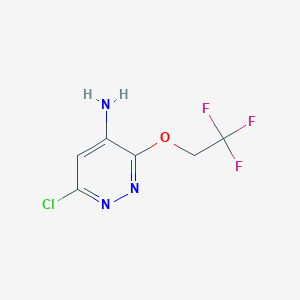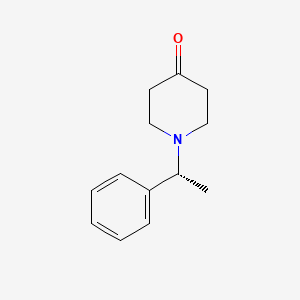
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate is a chemical compound with the molecular formula C14H13ClN2O5 and a molecular weight of 324.72 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate involves several steps. One common method includes the reaction of 3-chloro-6-methoxy-1,5-naphthyridine with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of microorganisms or cancer cells .
Vergleich Mit ähnlichen Verbindungen
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate can be compared with other naphthyridine derivatives such as:
2,8-Dimethyl-1,5-naphthyridine: Known for its antimicrobial properties.
2-Hydroxy-6-methyl-1,5-naphthyridine: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H13ClN2O5 |
|---|---|
Molekulargewicht |
324.71 g/mol |
IUPAC-Name |
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate |
InChI |
InChI=1S/C14H13ClN2O5/c1-20-9-5-4-8-12(17-9)10(7(15)6-16-8)11(13(18)21-2)14(19)22-3/h4-6,11H,1-3H3 |
InChI-Schlüssel |
MOPDGHDXKDOIGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C(=CN=C2C=C1)Cl)C(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid](/img/structure/B8523538.png)




